methyl (2E)-[7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene](hydroxy)ethanoate
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Overview
Description
Methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate is a complex organic compound with the molecular formula C₁₃H₁₇BrO₄ This compound is characterized by its unique bicyclic structure, which includes a bromomethyl group and a hydroxyethanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways and processes, making it useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-7-(chloromethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate
- Methyl (2E)-7-(iodomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate
Uniqueness
Methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate is unique due to its bromomethyl group, which provides distinct reactivity compared to its chloro- and iodo- counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
methyl (2E)-2-[7-(bromomethyl)-4,7-dimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-12-5-4-7(13(12,2)6-14)8(10(12)16)9(15)11(17)18-3/h7,15H,4-6H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPNDMWKMFEUNP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CBr)C(=C(C(=O)OC)O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(C1(C)CBr)/C(=C(/C(=O)OC)\O)/C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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